6-(Chloromethyl)-4-methylnicotinonitrile
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Overview
Description
6-(Chloromethyl)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a chloromethyl group at the 6th position and a methyl group at the 4th position on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-methylnicotinonitrile typically involves the chloromethylation of 4-methylnicotinonitrile. One common method includes the reaction of 4-methylnicotinonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method ensures high yields and selectivity for the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents may be adjusted to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-4-methylnicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methylamine, sodium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Nucleophilic Substitution: Substituted nicotinonitriles with various functional groups.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
6-(Chloromethyl)-4-methylnicotinonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activities, such as anti-inflammatory and anticancer properties.
Materials Science: It is employed in the synthesis of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-4-methylnicotinonitrile involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylnicotinonitrile: Lacks the chloromethyl group, resulting in different reactivity and applications.
6-Chloromethyl-4-chloronicotinonitrile: Contains an additional chlorine atom, which may alter its chemical properties and biological activities.
6-(Bromomethyl)-4-methylnicotinonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in nucleophilic substitution reactions.
Uniqueness
6-(Chloromethyl)-4-methylnicotinonitrile is unique due to the presence of both a chloromethyl and a methyl group on the nicotinonitrile ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis, pharmaceuticals, and materials science .
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
6-(chloromethyl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-2-8(3-9)11-5-7(6)4-10/h2,5H,3H2,1H3 |
InChI Key |
VOXROQPKKVISOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)CCl |
Origin of Product |
United States |
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